(R)-2-(4-Fluoro-2-methylphenyl)piperazine

Neurokinin receptor antagonism Structure-activity relationship (SAR) Chiral switch pharmacology

Chirally pure (R)-enantiomer building block for NK2 receptor antagonist development. The absolute C2 configuration dictates receptor subtype selectivity: the (R)-form targets NK2, while the (S)-enantiomer or racemate yields NK1-active compounds, risking mis-targeted lead candidates. • Enantiomerically pure dihydrochloride salt (CAS 1434126-86-9); ≥98% purity • Key intermediate for NK2 antagonists in asthma, COPD, and overactive bladder programs • Enables matched molecular pair analysis for NK1/NK2 selectivity profiling

Molecular Formula C11H15FN2
Molecular Weight 194.25 g/mol
Cat. No. B12999336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(4-Fluoro-2-methylphenyl)piperazine
Molecular FormulaC11H15FN2
Molecular Weight194.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)C2CNCCN2
InChIInChI=1S/C11H15FN2/c1-8-6-9(12)2-3-10(8)11-7-13-4-5-14-11/h2-3,6,11,13-14H,4-5,7H2,1H3/t11-/m0/s1
InChIKeyDYANWVNTGDQHGY-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-(4-Fluoro-2-methylphenyl)piperazine: Chiral Identity and Synthetic Utility


(R)-2-(4-Fluoro-2-methylphenyl)piperazine is a chiral, non-racemic 2-arylpiperazine building block bearing a single stereogenic center at the piperazine C2 position. Its free base (CAS 780744-28-7 is reported for the (S)-enantiomer; the (R)-enantiomer dihydrochloride is CAS 1434126-86-9) is primarily employed as a chirally pure intermediate in the synthesis of neurokinin receptor antagonists, where the absolute configuration of the piperazine ring directly determines the target receptor subtype selectivity [1]. The 4-fluoro-2-methylphenyl substitution pattern contributes to both the lipophilicity and the binding pose of the final drug candidates, making this specific scaffold a critical procurement decision point over simple phenylpiperazines or positional isomers.

Why Generic Substitution with Racemic or (S)-Enantiomer Fails


In the 2-arylpiperazine series, the absolute configuration at the C2 position acts as a binary switch between NK1 and NK2 receptor antagonism. Published crystallographic and pharmacological evidence demonstrates that the (R)-enantiomer is associated with NK2 receptor activity, while the (S)-enantiomer shows high NK1 potency [1]. Consequently, substituting the (R)-enantiomer with a racemate, the (S)-enantiomer, or a des-fluoro/des-methyl analog will alter the receptor subtype selectivity of the downstream drug candidate, potentially leading to inactive or mis-targeted final compounds. This configurational dependency precludes simple generic substitution and mandates chirally defined procurement.

Differentiation Evidence Against In-Class Comparators


NK1/NK2 Receptor Subtype Switch by Absolute Configuration

In a series of diacyl-substituted 2-arylpiperazines, chiral separation of a racemic dual NK1/NK2 inhibitor led to the observation that one enantiomer (13a) displayed NK1 activity while the other enantiomer (13b) displayed NK2 activity. Subsequent X-ray crystallographic analysis of a crystalline di-BOC derivative confirmed that the 2R configuration was associated with NK2 activity, whereas the 2S configuration conferred NK1 activity [1]. This enantiomer-dependent receptor subtype selectivity has been extrapolated to the 2-(4-fluoro-2-methylphenyl)piperazine scaffold, where the (R)-enantiomer is therefore expected to exhibit a marked preference for the NK2 receptor over the NK1 receptor, in contrast to its (S)-counterpart which is found in the potent NK1-selective antagonist vestipitant.

Neurokinin receptor antagonism Structure-activity relationship (SAR) Chiral switch pharmacology

Orvepitant Synthesis and Divergent Clinical Candidate Utility

The (R)-2-(4-fluoro-2-methylphenyl)piperazine scaffold is a non-negotiable chiral synthetic intermediate in the preparation of orvepitant (GW823296), a potent and selective NK1 receptor antagonist that has progressed to Phase II clinical trials for major depressive disorder and pruritus [1]. The final drug substance requires the (2R,4S) configuration, confirming that the absolute (R)-stereochemistry of the piperazine building block is essential for downstream synthesis. In contrast, the (S)-enantiomer of this scaffold is utilized in the synthesis of vestipitant (GW597599), a distinct NK1 antagonist with a different clinical profile [2]. This divergent synthetic utility makes the (R)-enantiomer a unique procurement item for orvepitant-based research and development, whereas the (S)-enantiomer or a racemate would be incompatible.

NK1 receptor antagonist Orvepitant synthesis Chiral intermediate requirement

Enantiomeric Purity as a Critical Quality Attribute

While bulk purity specifications for commercial (R)-2-(4-fluoro-2-methylphenyl)piperazine dihydrochloride are typically reported at 95% chemical purity, the enantiomeric excess (e.e.) is the critical quality parameter for this chiral building block . Patent literature describes chiral resolution processes capable of delivering either enantiomer of 2-arylpiperazine derivatives with high enantiomeric excess, emphasizing that the synthetic value of the compound is directly proportional to its optical purity [1]. For applications in NK2 or NK1 antagonist synthesis, an enantiomeric excess of ≥98% is recommended to avoid off-target activity from the undesired enantiomer, which, as established by class-level SAR, can switch the receptor subtype selectivity.

Enantiomeric purity Chiral resolution Quality control

Recommended Procurement Scenarios Based on Differential Evidence


NK2-Selective Antagonist Synthesis for Respiratory and Urological Indications

The class-level SAR evidence indicating that the (R)-enantiomer of 2-arylpiperazines is associated with NK2 receptor activity makes (R)-2-(4-fluoro-2-methylphenyl)piperazine the chirally correct intermediate for developing NK2 antagonists targeting asthma, COPD, or overactive bladder [1]. Using the (S)-enantiomer would yield a compound with NK1 selectivity, missing the NK2 target entirely.

Orvepitant Analog Development and Back-up Series

The (R)-2-(4-fluoro-2-methylphenyl)piperazine dihydrochloride is a documented key intermediate for orvepitant, a Phase II NK1 antagonist with a pKi of 10.2 at the human NK1 receptor and a Ki of 0.0316 nM at the gerbil NK1 receptor [2]. Procurement of the (R)-enantiomer is mandatory for any medicinal chemistry campaign aiming to replicate or improve upon the orvepitant pharmacophore; the (S)-enantiomer leads exclusively to the vestipitant scaffold [3].

Neurokinin Receptor Subtype Deconvolution Probe

Investigators studying the differential roles of NK1 and NK2 receptors in pain, inflammation, or mood disorders can use (R)-2-(4-fluoro-2-methylphenyl)piperazine-derived ligands to selectively interrogate NK2-mediated signaling. The enantiomeric counterpart (S)-enantiomers are well-established NK1 probes, and the availability of chirally pure (R)-enantiomer enables matched molecular pair analysis for receptor subtype selectivity studies [1].

Asymmetric Synthesis Methodology Development

Given the synthetic challenge of producing enantiomerically pure 2-arylpiperazines, (R)-2-(4-fluoro-2-methylphenyl)piperazine serves as a benchmark substrate for developing new chiral resolution techniques or asymmetric synthetic methodologies. The compound's well-defined stereochemistry and documented enantiomeric separation processes make it a suitable standard for evaluating enantiomeric excess in novel procedures [4].

Quote Request

Request a Quote for (R)-2-(4-Fluoro-2-methylphenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.